![molecular formula C17H11N3O3S2 B2906757 N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034321-78-1](/img/structure/B2906757.png)
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, also known as FTB, is a novel compound that has gained significant attention in the field of medicinal chemistry. FTB has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cancer. By inhibiting NF-κB, N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide can reduce the production of pro-inflammatory cytokines and chemokines, as well as induce apoptosis in cancer cells.
Biochemical and physiological effects:
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth of cancer cells. N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has also been shown to have a low toxicity profile, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has several advantages for lab experiments, including its high purity and low toxicity profile. However, its solubility can be a limitation, as it is poorly soluble in water. This can make it difficult to administer in vivo, and may require the use of solubilizing agents.
Future Directions
For the research on N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide include further elucidating its mechanism of action, investigating its potential as a treatment for other diseases, and developing new formulations with improved solubility and bioavailability.
Synthesis Methods
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide can be synthesized through a multistep process that involves the reaction of furan-2-ylthiourea with 2-bromo-4-(thiazol-2-yloxy)benzoic acid. The resulting intermediate is then treated with thionyl chloride to obtain the final product, N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide. This synthesis method has been optimized to yield high purity N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide with good yields.
Scientific Research Applications
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer drugs.
properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S2/c21-15(20-16-19-13(10-25-16)14-2-1-8-22-14)11-3-5-12(6-4-11)23-17-18-7-9-24-17/h1-10H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTMZIBLLXJQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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